4-Amino-2-cyclopropylbenzoic acid
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Overview
Description
4-Amino-2-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzoic acid, featuring an amino group at the 4-position and a cyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopropylbenzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative followed by the introduction of the amino group. One common method involves the reaction of 2-cyclopropylbenzoic acid with ammonia or an amine under suitable conditions to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-cyclopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2-cyclopropylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-cyclopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group can also affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylbenzoic acid: Similar structure but lacks the amino group.
4-Amino-3-cyclopropylbenzoic acid: Similar structure with the amino group at the 4-position and the cyclopropyl group at the 3-position.
Uniqueness: 4-Amino-2-cyclopropylbenzoic acid is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties
Biological Activity
4-Amino-2-cyclopropylbenzoic acid (ACBA) is an organic compound that has garnered attention in the scientific community due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with ACBA, along with comparative analyses to similar compounds.
Chemical Structure and Properties
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- Structural Features : ACBA features an amino group at the 4-position and a cyclopropyl group at the 2-position of the benzoic acid framework, which contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that ACBA exhibits significant antimicrobial activity. It has been studied for its potential to inhibit various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for further development as an antimicrobial agent.
Cytotoxic Effects
ACBA has also shown cytotoxic properties in various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The presence of the amino group is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity .
The proposed mechanism of action for ACBA involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, influencing their conformation and activity.
- Cyclopropyl Group Influence : This moiety may enhance binding affinity to specific receptors or enzymes, thereby modulating biological responses.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Aminobenzoic Acid | Lacks cyclopropyl group | Antimicrobial, but less potent than ACBA |
2-Cyclopropylbenzoic Acid | Lacks amino group | Limited biological activity |
4-Amino-3-cyclopropylbenzoic Acid | Amino group at 4-position | Similar cytotoxic effects |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that ACBA demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity in Cancer Research : In vitro studies on human cancer cell lines (e.g., Hep-G2) revealed that ACBA induced apoptosis at concentrations as low as 5 µM. The compound activated caspase pathways, confirming its role as a cytotoxic agent .
- In Silico Studies : Computational modeling suggested that ACBA binds effectively to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .
Properties
IUPAC Name |
4-amino-2-cyclopropylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-7-3-4-8(10(12)13)9(5-7)6-1-2-6/h3-6H,1-2,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWMECFWOVZPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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